4-fluoro-N-phenylaniline
Overview
Description
4-Fluoro-N-phenylaniline is an organic compound with the molecular formula C12H10FN It is a fluorinated derivative of aniline, where a fluorine atom is substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-N-phenylaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with aniline, followed by reduction of the nitro group to an amine. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, and automated systems ensure precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as Pd/C or Raney nickel in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Fluoro-N-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and therapeutic agents.
Medicine: It is explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-phenylaniline involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This modulation can affect pathways related to neurotransmission, enzyme inhibition, and cellular signaling .
Comparison with Similar Compounds
4-Fluoroaniline: Similar structure but lacks the phenyl group attached to the nitrogen.
4-Chloro-N-phenylaniline: Chlorine substituted instead of fluorine.
4-Bromo-N-phenylaniline: Bromine substituted instead of fluorine.
Uniqueness: 4-Fluoro-N-phenylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro or bromo counterparts .
Properties
IUPAC Name |
4-fluoro-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWCFTJQRDTIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379047 | |
Record name | 4-Fluorodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330-83-6 | |
Record name | 4-Fluorodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorodiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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